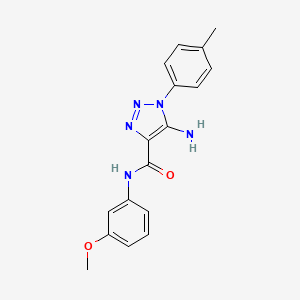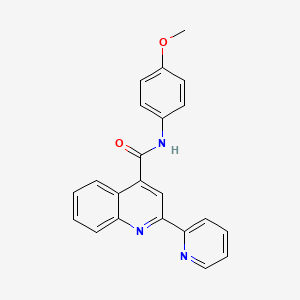
5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of the enzyme, tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA. This results in a decrease in dopamine levels in the brain. In cancer cells, this compound inhibits the activity of IDO, which plays a critical role in suppressing the immune response to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of TH and IDO. This results in a decrease in dopamine levels in the brain and an enhancement of the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for TH and IDO. This allows researchers to selectively target these enzymes without affecting other biochemical pathways. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of 5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential application is in the development of new therapies for neurological disorders, such as Parkinson's disease and schizophrenia. By better understanding the role of dopamine in these disorders, researchers may be able to develop more effective treatments. Another potential application is in the development of new cancer therapies. By targeting IDO, this compound may help to enhance the immune response to cancer cells, making them more susceptible to destruction by the immune system. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop more selective inhibitors of TH and IDO.
Aplicaciones Científicas De Investigación
5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of dopamine in the brain. It has been shown to inhibit the enzyme that converts tyrosine to L-DOPA, a precursor to dopamine, resulting in a decrease in dopamine levels in the brain. This has allowed researchers to better understand the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
In cancer research, this compound has been investigated for its potential as a therapeutic agent. It has been shown to inhibit the activity of the enzyme, indoleamine 2,3-dioxygenase (IDO), which plays a critical role in suppressing the immune response to cancer cells. By inhibiting IDO, this compound may help to enhance the immune response to cancer cells, making them more susceptible to destruction by the immune system.
Propiedades
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-6-8-13(9-7-11)22-16(18)15(20-21-22)17(23)19-12-4-3-5-14(10-12)24-2/h3-10H,18H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZMHXBRZRAYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4682294.png)
![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4682299.png)
![2-(3-methylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4682305.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4682313.png)

![N-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}-4-chloroaniline](/img/structure/B4682339.png)

![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B4682349.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B4682353.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4682360.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4682376.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)
